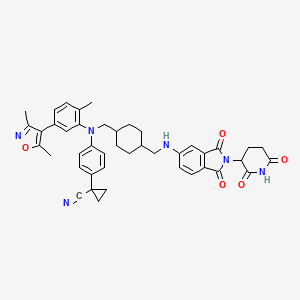

DiZHSeC

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

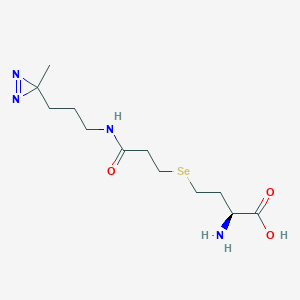

DiZHSeC is a genetically encoded photo-cross-linker that has been developed for studying protein-protein interactions in living cells. This compound is particularly useful in identifying transient interactions due to its ability to release cross-linked prey proteins and generate a mass spectrometry-identifiable label in situ .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

DiZHSeC is synthesized through a series of chemical reactions that introduce a diazirine group into the compound. The synthesis involves the incorporation of unnatural amino acids into proteins of interest, followed by photo-cross-linking under specific conditions .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis of the compound, ensuring high purity and consistency. The process includes the use of advanced chemical engineering techniques to optimize yield and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions

DiZHSeC undergoes photo-cross-linking reactions, which are initiated by ultraviolet light. This reaction allows the compound to form covalent bonds with nearby proteins, enabling the study of protein-protein interactions .

Common Reagents and Conditions

The photo-cross-linking reaction of this compound typically requires ultraviolet light at a wavelength of 365 nm. The reaction is carried out in the presence of proteins of interest, which are genetically encoded with the compound .

Major Products Formed

The major products formed from the photo-cross-linking reaction of this compound are covalently bonded protein complexes. These complexes can be analyzed using mass spectrometry to identify the interaction partners and cross-linking sites .

Applications De Recherche Scientifique

DiZHSeC has a wide range of applications in scientific research, including:

Chemistry: Used to study the interactions between different proteins and other biomolecules.

Biology: Helps in understanding the dynamics of protein-protein interactions in living cells.

Medicine: Aids in the identification of potential drug targets by mapping protein interaction networks.

Industry: Utilized in the development of new diagnostic tools and therapeutic agents .

Mécanisme D'action

DiZHSeC exerts its effects through photo-cross-linking, which involves the activation of the diazirine group by ultraviolet light. This activation leads to the formation of covalent bonds between the compound and nearby proteins. The molecular targets of this compound are the proteins that are genetically encoded with the compound, and the pathways involved include the identification and mapping of protein-protein interaction networks .

Comparaison Avec Des Composés Similaires

Similar Compounds

DiZPK: Another genetically encoded photo-cross-linker that contains a diazirine group.

DiZSeK: A second-generation photo-cross-linker that allows for prey-bait separation after photo-cross-linking.

Uniqueness of DiZHSeC

This compound stands out due to its ability to generate a mass spectrometry-identifiable label in situ, which significantly enhances the confidence in identifying protein-protein interactions.

Propriétés

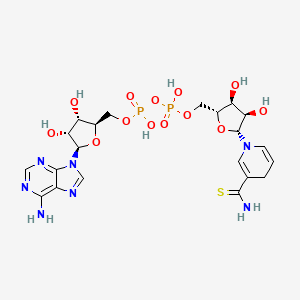

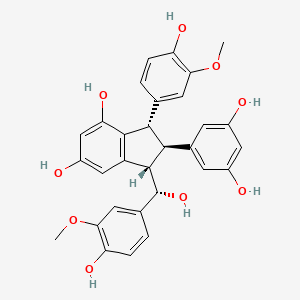

Formule moléculaire |

C12H22N4O3Se |

|---|---|

Poids moléculaire |

349.30 g/mol |

Nom IUPAC |

(2S)-2-amino-4-[3-[3-(3-methyldiazirin-3-yl)propylamino]-3-oxopropyl]selanylbutanoic acid |

InChI |

InChI=1S/C12H22N4O3Se/c1-12(15-16-12)5-2-6-14-10(17)4-8-20-7-3-9(13)11(18)19/h9H,2-8,13H2,1H3,(H,14,17)(H,18,19)/t9-/m0/s1 |

Clé InChI |

KPYJXSFGJYEMAU-VIFPVBQESA-N |

SMILES isomérique |

CC1(N=N1)CCCNC(=O)CC[Se]CC[C@@H](C(=O)O)N |

SMILES canonique |

CC1(N=N1)CCCNC(=O)CC[Se]CCC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)

![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)

![3-(1H-indazol-5-yl)-N-methyl-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B12380759.png)